6-Chloro-3-[6-(methylsulfanyl)pyridin-2-yl][1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-Chloro-3-[6-(methylsulfanyl)pyridin-2-yl][1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The unique structure of this compound, which includes a triazole ring fused to a pyridazine ring, makes it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-[6-(methylsulfanyl)pyridin-2-yl][1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloropyridazine-3-carboxylic acid with 2-amino-6-(methylsulfanyl)pyridine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired triazolopyridazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-[6-(methylsulfanyl)pyridin-2-yl][1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone, while reduction reactions can target the triazole or pyridazine rings.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) in solvents such as dimethylformamide (DMF) or toluene.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole or pyridazine derivatives.
Coupling: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
6-Chloro-3-[6-(methylsulfanyl)pyridin-2-yl][1,2,4]triazolo[4,3-b]pyridazine has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Pharmaceutical Research: Explored for its potential as a lead compound in drug discovery programs.
Material Science: Studied for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-3-[6-(methylsulfanyl)pyridin-2-yl][1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
- 6-Aryl-3-(pyridin-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- [1,2,4]Triazolo[4,3-a]pyrazine Derivatives
Uniqueness
6-Chloro-3-[6-(methylsulfanyl)pyridin-2-yl][1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific substitution pattern and the presence of the methylsulfanyl group. This structural feature can influence its biological activity and chemical reactivity, making it distinct from other triazolopyridazine derivatives.
Properties
CAS No. |
596825-85-3 |
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Molecular Formula |
C11H8ClN5S |
Molecular Weight |
277.73 g/mol |
IUPAC Name |
6-chloro-3-(6-methylsulfanylpyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C11H8ClN5S/c1-18-10-4-2-3-7(13-10)11-15-14-9-6-5-8(12)16-17(9)11/h2-6H,1H3 |
InChI Key |
AMPGYZFDWBQQPS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=N1)C2=NN=C3N2N=C(C=C3)Cl |
Origin of Product |
United States |
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